1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide
CAS No.:
Cat. No.: VC16148938
Molecular Formula: C23H23N5O3
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N5O3 |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C23H23N5O3/c24-20-17(22(29)25-15-7-2-1-3-8-15)13-18-21(28(20)14-16-9-6-12-31-16)26-19-10-4-5-11-27(19)23(18)30/h4-6,9-13,15,24H,1-3,7-8,14H2,(H,25,29) |
| Standard InChI Key | BYKADBZNNIYWOH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5 |
Introduction
1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. It belongs to the category of triaza-anthracene derivatives, known for their diverse biological activities and utility in medicinal chemistry. The compound's molecular formula is C19H16N6O2, with a molecular weight of approximately 360.37 g/mol.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions, cyclization processes, and functional group modifications. The process often requires solvents such as ethanol or dimethyl sulfoxide and may involve refluxing to promote reaction completion. Specific conditions such as temperature, solvent choice, and catalysts can significantly affect yield and purity.
Potential Applications and Biological Activities
Preliminary studies suggest that 1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide exhibits notable biological activities. The compound's unique structure suggests potential applications in medicinal chemistry and material science. Research indicates that compounds with similar structures can inhibit enzyme activity or modulate receptor functions through competitive inhibition or allosteric modulation.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide. Here is a comparative analysis:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Furan-2-ylmethyl-2-imino-10-oxo-anthracene | Lacks cyclohexylamide | Potentially lower solubility |
| 7-(furan-2-yl)methyl-N-cyclohexylcarbamate | Different functional group | Enhanced stability |
| 1-Furan-2-yldihydropyrimidine | Contains pyrimidine instead of triazine | Different biological activity profile |
This comparison highlights the unique attributes of 1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide in terms of structure and potential applications.
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